4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₃ClN₂O₂ and a molecular weight of 204.65 g/mol. It is classified as a hydrochloride salt of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, which is an amino acid derivative. This compound is recognized for its potential applications in biochemical research, particularly in proteomics and cell culture studies, due to its buffering properties and biological activity .
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride typically involves several steps:
The synthesis may involve intermediate compounds, which are subsequently reacted to yield 4-(2-methyl-1H-imidazol-1-yl)butanoic acid before being converted into its hydrochloride form. The precise conditions, including temperature and reaction time, are crucial for optimizing yield and purity .
The structure of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride can be described by the following features:
4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of both the acidic and basic functional groups, allowing for a range of synthetic transformations that can be exploited in organic synthesis .
The mechanism of action for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
This compound may modulate enzyme activity through competitive inhibition or by acting as an agonist or antagonist at specific receptors. The exact pathways and interactions depend on the biological context and specific experimental conditions.
Research indicates that compounds with similar structures have shown potential in influencing metabolic pathways, making them candidates for further pharmacological studies .
The compound is classified as an irritant, necessitating appropriate safety measures during handling .
4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride has several scientific uses:
This compound's unique structural features and properties make it a valuable resource in both academic and industrial research settings.
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)butanoic acid hydrochloride historically employs N-alkylation as the foundational strategy, utilizing 2-methylimidazole as the precursor nucleophile. This approach capitalizes on the ambident nucleophilicity of the imidazole ring, where the N3 nitrogen exhibits higher reactivity toward electrophiles compared to the N1 position. The standard protocol involves reacting 2-methylimidazole with ethyl 4-bromobutyrate under basic conditions, typically with potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents. This generates the ester intermediate ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate, which undergoes subsequent acidic or basic hydrolysis to yield the free carboxylic acid derivative [4] .
A significant limitation of this route is the competitive O-alkylation observed when using haloalkanoic acid derivatives directly, leading to diminished yields. Consequently, ester-protected precursors remain indispensable. Alternative pathways involve Michael addition chemistry, where 2-methylimidazole reacts with acrylic acid derivatives. However, this method necessitates stringent temperature control (0–5°C) to suppress polymerization side reactions. The historical evolution of these routes demonstrates a consistent focus on optimizing the nucleophile-electrophile pairing to maximize regioselectivity and minimize by-product formation [4] .
Table 1: Traditional Synthetic Approaches for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid
Method | Reagents | Intermediate | Yield Range | Key Limitation |
---|---|---|---|---|
N-Alkylation | 2-Methylimidazole + Ethyl 4-bromobutyrate/K₂CO₃ | Ethyl 4-(2-methyl-1H-imidazol-1-yl)butanoate | 60-75% | Competing dialkylation |
Michael Addition | 2-Methylimidazole + Acrylic acid/TEA | Direct acid formation | 45-65% | Polymerization side reactions |
Carboxyl Activation | 4-(Imidazolyl)butanol/Jones reagent | Aldehyde intermediate | 50-60% | Over-oxidation issues |
Recent advances have introduced acid-catalyzed cyclization strategies that streamline the synthesis of the target compound. These methodologies exploit in situ generation of imidazolium salts, which subsequently undergo ring-opening or rearrangement to yield the desired butanoic acid derivatives. A particularly efficient approach employs Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) as catalysts for the condensation between 2-methylimidazole and γ-butyrolactone under reflux conditions. This one-pot methodology bypasses intermediate isolation steps, directly yielding 4-(2-methyl-1H-imidazol-1-yl)butanoic acid with significantly improved atom economy [7].
The hydrochloride salt formation represents a critical purification and stabilization step. Gas-phase HCl bubbling through anhydrous ethyl acetate solutions of the free acid induces rapid crystallization. Key innovations in this stage include:
These protocols substantially reduce residual solvent inclusion compared to traditional evaporation techniques. The structural integrity of the hydrochloride salt has been confirmed through single-crystal X-ray diffraction, revealing a stable zwitterionic lattice stabilized by N⁺—H···O⁻ and O—H···Cl⁻ interactions [7].
Systematic optimization studies have identified reaction temperature as the most critical parameter governing yield and purity. The N-alkylation exhibits an Arrhenius-type dependence, with optimal performance at 85°C in dimethylformamide (DMF). Below 60°C, kinetic control favors the undesired O-alkylated product (≤15%), while temperatures exceeding 90°C accelerate imidazole ring degradation. Solvent screening reveals polar aprotic media (DMF, acetonitrile) outperform protic solvents (ethanol, water) by 25–40% yield due to enhanced nucleophile activation and halide dissociation [4] [7].
Catalytic innovations include phase-transfer catalysts (tetrabutylammonium bromide, 5 mol%) boosting yields to 89% by facilitating solid-liquid interphase reactions. Microwave-assisted synthesis reduces reaction times from 24 hours to 35 minutes while maintaining yields at 86–92%. The table below summarizes optimized conditions for key transformations:
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
Reaction Stage | Optimal Solvent | Temperature | Catalyst/Additive | Time | Yield | Purity (HPLC) |
---|---|---|---|---|---|---|
N-Alkylation | Anhydrous DMF | 85°C | TBAB (5 mol%) | 4–6 h | 89% | 98.2% |
Ester Hydrolysis | Ethanol/Water (3:1) | 80°C | NaOH (2.2 eq) | 2 h | 95% | 99.1% |
HCl Salt Formation | Ethyl acetate | 0–5°C | Gaseous HCl (1.05 eq) | 0.5 h | 91% | 99.8% |
Microwave Cyclization | Acetonitrile | 120°C (closed vessel) | ZnCl₂ (10 mol%) | 35 min | 92% | 98.7% |
Final product purification confronts the challenge of separating polar impurities (unreacted starting materials, hydrolysis by-products). Crystallization remains the industrial method of choice due to scalability and cost-effectiveness. Sequential crystallization from ethanol/water (4:1) followed by ethyl acetate/hexane (3:1) achieves 99.8% purity with <100 ppm residual solvents. Critical parameters include:
Chromatographic methods (silica gel, 230–400 mesh) employing chloroform:methanol:ammonia (8:2:0.1) as eluent resolve closely related impurities but are reserved for analytical-scale purification due to low throughput. Comparative studies indicate crystallization delivers higher recovery (85–92% vs. 70–78%) and superior impurity control (total impurities <0.2% vs. 0.5–1.2%) relative to column chromatography. For the hydrochloride salt, anti-solvent crystallization using diisopropyl ether induces rapid nucleation, generating particles with ideal surface-area-to-volume ratios for pharmaceutical formulation [2] [7].
Table 3: Purification Performance Metrics
Technique | Purity Achieved | Recovery Yield | Residual Solvents | Throughput | Cost Index |
---|---|---|---|---|---|
Multi-step Crystallization | 99.8% | 85–92% | <50 ppm | High | 1.0 (reference) |
Column Chromatography | 98.5–99.2% | 70–78% | 200–500 ppm | Low | 4.7 |
Preparative HPLC | 99.9% | 65–75% | <10 ppm | Very Low | 12.3 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1